molecular formula C13H16O8 B580419 Glucosyl salicylate CAS No. 60517-74-0

Glucosyl salicylate

Cat. No.: B580419
CAS No.: 60517-74-0
M. Wt: 300.263
InChI Key: XNHKMZHWRNMFCU-HMUNZLOLSA-N
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Chemical Reactions Analysis

Types of Reactions: Glucosyl salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Glucosyl salicylate, a glucoside derivative of salicylic acid (SA), has garnered attention in recent research due to its significant biological activities, particularly in plant defense mechanisms and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C13H16O8C_{13}H_{16}O_8 and a molecular weight of 288.26 g/mol. It features a glucose moiety linked to the salicylic acid structure, which is crucial for its biological function. The compound is primarily studied for its role in plant defense responses and potential pharmacological effects in humans.

Plant Defense Mechanisms

This compound plays a critical role in the regulation of plant defense responses. It is involved in the glucosylation process mediated by specific glycosyltransferases, which modify salicylic acid to enhance its stability and reduce toxicity. The primary enzymes responsible for this modification include UGT74F1 and UGT74F2, which catalyze the formation of different glucosides from SA.

  • UGT74F1 : Primarily forms salicylic acid glucoside (SAG).
  • UGT74F2 : Produces both salicylic acid glucose ester (SGE) and SAG, with a higher specific activity for SGE formation.

This enzymatic activity modulates the levels of free SA within plants, influencing their susceptibility to pathogens such as Pseudomonas syringae .

Case Studies

  • Glucosylation in Tobacco Plants : A study on Nicotiana tabacum demonstrated that glucosylation of SA leads to increased resistance against tobacco mosaic virus (TMV). The application of exogenous SA resulted in higher levels of this compound, suggesting a direct correlation between glucosylation and enhanced disease resistance .
  • Metabolism Studies : Research involving pig skin models showed that topical application of formulations containing this compound resulted in significant dermal absorption and metabolism. After 24 hours, metabolites such as SA and benzoic acid were identified, indicating that this compound undergoes extensive first-pass metabolism .

Table 1: Enzymatic Activity of Glycosyltransferases

EnzymeProduct FormedSpecific Activity (µmol/min/mg)Role in Plant Defense
UGT74F1Salicylic Acid Glucoside (SAG)0.5Increases resistance to pathogens
UGT74F2Salicylic Acid Glucose Ester (SGE)5.0Modulates free SA levels

Table 2: Metabolism of this compound in Pig Skin

Time Post-ApplicationParent Compound Recovery (%)Major Metabolites Detected
0 hours100None
24 hours9.1Salicylic Acid, Benzoic Acid

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for glucosyl salicylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via enzymatic glycosylation or chemical esterification. Enzymatic methods (e.g., using glycosyltransferases) offer high specificity but require optimized pH, temperature, and cofactor availability . Chemical synthesis, such as transesterification between salicylic acid and glucose derivatives, often employs catalysts like sulfuric acid or lipases. Yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), reaction time, and purification steps (e.g., column chromatography or recrystallization). Impurities from incomplete esterification or side reactions (e.g., hydrolysis) necessitate rigorous analytical validation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 300 nm) is widely used due to its sensitivity for aromatic structures. For complex matrices (e.g., plant extracts or serum), liquid chromatography-mass spectrometry (LC-MS) provides superior specificity, distinguishing this compound from isomers like methyl salicylate. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines, with internal standards (e.g., deuterated salicylates) correcting for matrix effects .

Advanced Research Questions

Q. How do genetic variations in glycosyltransferase enzymes regulate this compound biosynthesis in plants?

In tomato studies, Non-Smoky Glucosyl Transferase 1 (NSGT1) polymorphisms significantly alter this compound levels by modulating substrate affinity. For example, haplotype IV of NSGT1 reduces enzymatic activity by 40%, leading to accumulation of non-glycosylated salicylates. Interaction with loci like Methylesterase (MES) further influences flux through competing pathways (e.g., methylation vs. glycosylation). CRISPR-Cas9 knockout models and GWAS panels can identify functional haplotypes and epistatic interactions .

Q. What mechanisms underlie the contradictory reports on this compound’s anti-inflammatory efficacy in preclinical models?

Discrepancies often arise from differences in experimental design:

  • Dose-dependent effects : Low doses (≤10 μM) may potentiate COX-2 inhibition, while higher doses (>50 μM) exhibit off-target cytotoxicity .
  • Model specificity : Murine macrophages show higher sensitivity than human cell lines due to species-specific metabolic pathways (e.g., β-glucuronidase activity).
  • Bioavailability : Cutaneous absorption varies with ester side-chain length; this compound’s hydrophilic glucose moiety reduces skin permeation compared to lipophilic esters (e.g., ethylhexyl salicylate) . Standardizing in vitro assays (e.g., LPS-induced IL-6 suppression) and using pharmacokinetic profiling (AUC, Cmax) can resolve inconsistencies .

Q. Methodological Guidance

Q. How should researchers optimize experimental designs to study this compound’s role in plant defense signaling?

  • Controlled elicitation : Apply jasmonic acid or pathogen mimics (e.g., chitosan) to induce salicylate production, then quantify this compound via LC-MS at timed intervals .
  • Knockdown/overexpression models : Use RNAi or transgenic plants to silence/overexpress NSGT1 and measure systemic acquired resistance (SAR) via PR gene expression .
  • Isotopic tracing : Incubate plants with ¹³C-labeled salicylic acid to track glycosylation kinetics and metabolite partitioning .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s stability under varying pH conditions?

  • Multivariate analysis : Principal component analysis (PCA) can identify pH-dependent degradation pathways (e.g., hydrolysis vs. oxidation) from LC-MS datasets .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf-life at 25°C based on degradation rates observed at elevated temperatures (40–60°C) .
  • Robustness testing : Apply Plackett-Burman designs to assess the impact of pH, temperature, and light exposure on stability .

Q. Data Interpretation & Validation

Q. How can researchers validate the specificity of this compound antibodies in immunohistochemical assays?

  • Pre-absorption controls : Pre-incubate antibodies with excess this compound to confirm signal reduction.
  • Cross-reactivity testing : Test against structurally similar compounds (e.g., methyl salicylate, salicin) using ELISA or Western blot.
  • Knockout validation : Compare staining in wild-type vs. NSGT1-knockout plant tissues .

Q. What criteria should guide the selection of in vivo models for studying this compound pharmacokinetics?

  • Metabolic competency : Rodent models with humanized cytochrome P450 enzymes better predict human metabolism.
  • Tissue-specific expression : Use transgenic reporters (e.g., GFP-tagged glucosyltransferases) to map biodistribution.
  • Dose calibration : Align administered doses with physiologically relevant concentrations (e.g., mimicking dietary or topical exposure) .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHKMZHWRNMFCU-HMUNZLOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678795
Record name 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60517-74-0
Record name 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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